REACTION_SMILES
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[C:10]([C:11]1([CH3:12])[C:13]([CH3:14])([CH3:15])[CH:16]([C:17](=[O:18])[OH:19])[CH2:20][CH2:21]1)(=[O:22])[OH:23].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH:1]([N:2]([CH2:3][CH3:4])[CH:5]([CH3:6])[CH3:7])([CH3:8])[CH3:9]>>[C:10]1(=[O:22])[C:11]2([CH3:12])[C:13]([CH3:14])([CH3:15])[CH:16]([C:17](=[O:19])[O:23]1)[CH2:20][CH2:21]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C(=O)O)CCC(C(=O)O)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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CC12CCC(C(=O)OC1=O)C2(C)C
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Type
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product
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Smiles
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CC12CCC(C(=O)OC1=O)C2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |